molecular formula C21H24ClN5O B3003460 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1171657-48-9

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B3003460
CAS No.: 1171657-48-9
M. Wt: 397.91
InChI Key: QPYDXKSXJBNSPQ-UHFFFAOYSA-N
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Description

Its structure features a benzimidazole core linked via a methyl group to a piperazine ring, which is further connected to an acetamide moiety substituted with a 3-chloro-4-methylphenyl group. This molecular architecture positions it within a class of compounds explored for enzyme inhibition (e.g., ACAT-1), anti-cancer, and antimicrobial activities .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O/c1-15-6-7-16(12-17(15)22)23-21(28)14-27-10-8-26(9-11-27)13-20-24-18-4-2-3-5-19(18)25-20/h2-7,12H,8-11,13-14H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDXKSXJBNSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the acetamide group through acylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while substitution of the chloro group could yield various substituted derivatives .

Scientific Research Applications

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the acetamide group may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride)

  • Structural Differences :
    • Linker : K-604 employs a thioethyl bridge between the benzimidazole and piperazine, whereas the target compound uses a methyl linker. This impacts flexibility and electronic properties .
    • Aryl Acetamide : K-604’s pyridine ring (6-methyl-2,4-bis(methylthio)) enhances aqueous solubility compared to the target compound’s 3-chloro-4-methylphenyl group .
  • Pharmacokinetics: K-604 exhibits superior metabolic stability due to its bis(methylthio)pyridine substituent, with four major metabolites identified in preclinical studies .

BLD Pharm 133825-80-6 (Dihydrochloride Derivative)

  • This analogue shares the benzimidazole-thioethyl-piperazine backbone with K-604 but lacks the bis(methylthio)pyridine substitution. It highlights the critical role of the pyridine moiety in ACAT-1 inhibition efficacy .

Benzimidazole-Triazole/Thiazole Hybrids

Compound 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide)

  • Activity: Demonstrates 68.23% quorum sensing inhibition at 250 µM against Pseudomonas aeruginosa, attributed to the electron-withdrawing nitro group enhancing target binding .
  • Structural Contrast : Replaces the piperazine-acetamide scaffold with a triazole ring, reducing molecular weight but limiting ACAT-1 affinity compared to the target compound .

Compound 5c (2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide)

  • Incorporates a thiazole-sulfonamide group, showing dual analgesic and anti-inflammatory activities (IC₅₀: 12.3 µM for COX-2 inhibition). The thiazole ring enhances metabolic stability but reduces solubility relative to the target compound’s chloro-methylphenyl acetamide .

Piperazine-Based Derivatives with Varied Substitutions

VU0155069 (CAS 1130067-06-9)

  • Features a pyridine-linked piperidine and chloro-oxo-benzimidazole structure.

Compound 12 (3-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-dimethylaminophenyl)thiazolidin-4-one)

  • Combines benzimidazole with a thiazolidinone ring, showing anti-cancer activity via apoptosis induction.

Comparative Data Table

Compound Name Target Activity Key Structural Features Potency/IC₅₀ Reference
Target Compound ACAT-1 (hypothesized) Benzimidazole-methyl-piperazine-chlorophenyl N/A (preclinical)
K-604 ACAT-1 inhibitor Thioethyl linker, bis(methylthio)pyridine IC₅₀: 0.12 µM (ACAT-1)
Compound 6p Quorum sensing inhibitor Benzimidazole-triazole-nitrobenzene 68.23% at 250 µM
Compound 5c COX-2 inhibitor Thiazole-sulfonamide IC₅₀: 12.3 µM
VU0155069 Kinase inhibitor Chloro-oxo-benzimidazole-pyridine N/A

Key Findings and Implications

  • Linker Optimization : Thioethyl (K-604) vs. methyl linkers influence solubility and metabolic stability. The methyl group in the target compound may reduce oxidation susceptibility compared to thioether bonds .
  • Aryl Substitutions : Electron-withdrawing groups (e.g., nitro in 6p) enhance antibacterial activity, while lipophilic groups (e.g., chloro-methylphenyl) may improve CNS penetration for neurological targets .
  • Clinical Potential: K-604’s progression to clinical trials underscores the importance of pyridine substituents in ACAT-1 inhibition, a feature absent in the target compound, suggesting a need for structural refinement .

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to synthesize existing research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24ClN5O2\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_{5}\text{O}_{2}

This structure features a benzimidazole moiety linked to a piperazine ring and an acetamide group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzimidazole compounds, suggesting that modifications to the piperazine and acetamide groups can enhance activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
100.30Candida albicans

The minimum inhibitory concentration (MIC) values indicate significant antimicrobial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been explored in various studies. The compound's structural characteristics, particularly the presence of the benzimidazole ring, are thought to contribute to its cytotoxic effects.

Case Study: In Vitro Evaluation

In a study involving human cancer cell lines (e.g., HCC827 and NCI-H358), the compound exhibited promising results with IC50 values indicating effective inhibition of cell proliferation:

  • IC50 Values :
    • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M
    • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the piperazine and phenyl rings have shown varying degrees of activity:

Table 2: Structure-Activity Relationship Insights

ModificationActivity ChangeRemarks
Methyl on piperazineIncreasedEnhances interaction with target proteins
Chlorine on phenylModeratePotentially increases lipophilicity
Acetamide groupEssentialCritical for binding affinity

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

  • Methodological Answer :
  • Detailed Reaction Logs : Document solvent batch, humidity, and stirring speed, which can impact yields .
  • Collaborative Validation : Share intermediates (e.g., piperazine precursors) between labs for cross-testing .

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